N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups and a pyrrolidinyl group attached to the triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the triazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of 3,4-dimethylphenyl groups: This step involves the substitution of hydrogen atoms on the triazine ring with 3,4-dimethylphenyl groups using suitable reagents and catalysts.
Attachment of the pyrrolidinyl group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N2,N4-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the pyrrolidinyl group.
N2,N4-bis(3,4-dimethylphenyl)-6-(morpholin-1-yl)-1,3,5-triazine-2,4-diamine: Contains a morpholinyl group instead of a pyrrolidinyl group.
Uniqueness
N2,N4-bis(3,4-dimethylphenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both 3,4-dimethylphenyl groups and a pyrrolidinyl group, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-N,4-N-bis(3,4-dimethylphenyl)-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6/c1-15-7-9-19(13-17(15)3)24-21-26-22(25-20-10-8-16(2)18(4)14-20)28-23(27-21)29-11-5-6-12-29/h7-10,13-14H,5-6,11-12H2,1-4H3,(H2,24,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXTPFLKPCMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)NC4=CC(=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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